N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine
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Overview
Description
N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine is a heterocyclic compound that features both furan and pyrimidine rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine typically involves the reaction of furan-2-ylmethanol with 4-methoxypyrimidine-2-amine under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Similar structure but with a propargyl group instead of a methoxypyrimidine.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Contains a furan ring and a hydrazide group.
Uniqueness
N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine is unique due to the presence of both furan and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C10H11N3O2/c1-14-9-4-5-11-10(13-9)12-7-8-3-2-6-15-8/h2-6H,7H2,1H3,(H,11,12,13) |
InChI Key |
OSFYEPKPOSFALL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)NCC2=CC=CO2 |
Origin of Product |
United States |
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